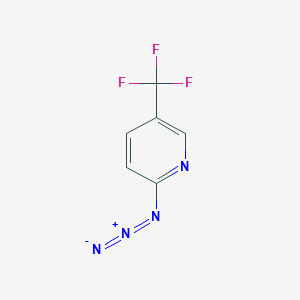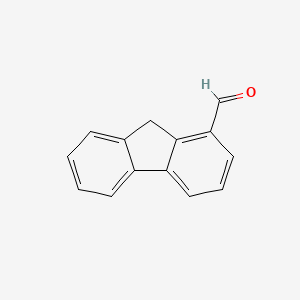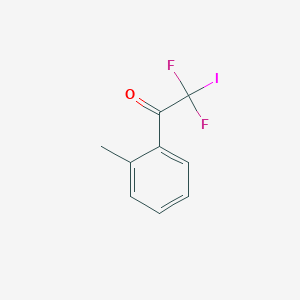
4-Azidomethyl-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidomethyl-biphenyl is an organic compound characterized by the presence of an azido group (-N₃) attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidomethyl-biphenyl typically involves the introduction of an azido group to a biphenyl precursor. One common method is the nucleophilic substitution reaction where a halogenated biphenyl compound reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, given the potentially explosive nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azidomethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Applications De Recherche Scientifique
4-Azidomethyl-biphenyl has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Azidomethyl-biphenyl primarily involves its reactivity due to the azido group. The azido group is highly nucleophilic and can participate in various chemical reactions, leading to the formation of new bonds and functional groups. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with native biological processes .
Comparaison Avec Des Composés Similaires
4,4’-Bis(azidomethyl)biphenyl: Similar structure with two azido groups, used in similar applications but with increased reactivity.
4-Azidomethylphenyl: A simpler analog with a single phenyl ring, used in similar chemical reactions but with different physical properties.
Uniqueness: 4-Azidomethyl-biphenyl is unique due to its biphenyl structure, which provides additional stability and versatility in chemical reactions compared to simpler azido compounds. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
1-(azidomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H11N3/c14-16-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
Clé InChI |
XHLHQGJTIDCMRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-isobutylthieno[2,3-d]pyrimidine](/img/structure/B8506510.png)











